molecular formula C7H6N4O3 B2413002 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2375268-41-8

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B2413002
CAS No.: 2375268-41-8
M. Wt: 194.15
InChI Key: HZSYVWMFVLBCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallography Data

While direct crystallographic data for this compound is limited, related pyrazolo[4,3-d]pyrimidine derivatives exhibit:

Parameter Value (Å/°) Source Compound
Bond length (C=O) 1.22–1.24 Å Pyrazolo[3,4-d]pyrimidine
N–C bond (pyrazole) 1.34–1.38 Å Pyrazolo[4,3-d]pyrimidine
Dihedral angle 2.5–5.8° Pyrazolo[1,5-a]pyrimidine

DFT Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict:

  • Charge distribution : The carboxylic acid group at position 3 carries a partial negative charge (-0.42 e), while the pyrimidine nitrogen at position 7 has a partial positive charge (+0.31 e).
  • Frontier molecular orbitals : The HOMO-LUMO gap is 4.2 eV, indicating moderate reactivity.

Tautomeric Forms and Protonation State Dynamics

The compound exhibits three primary tautomeric forms:

  • Keto tautomer : Dominant form (≥95% population) with a carbonyl group at position 7.
  • Enol tautomer : Minor form (<5%) featuring a hydroxyl group at position 7 and conjugated double bonds.
  • Zwitterionic form : Stabilized in polar solvents via intramolecular proton transfer between the carboxylic acid and pyrimidine nitrogen.

Protonation states :

  • At physiological pH (7.4), the carboxylic acid group is deprotonated (-COO⁻), while the pyrimidine nitrogen remains unprotonated.
  • Under acidic conditions (pH < 3), protonation occurs at N6, increasing water solubility.

Comparative Analysis of Pyrazolopyrimidine Core Scaffold Variations

Key structural differences among pyrazolopyrimidine derivatives:

Feature This compound Pyrazolo[1,5-a]pyrimidines Pyrazolo[3,4-d]pyrimidines
Ring fusion [4,3-d] [1,5-a] [3,4-d]
Electron-withdrawing groups -COOH at C3, -O at C7 Variable at C5/C7 -SCN or -NH₂ at C4/C6
Planarity Non-planar (dihedral = 5.8°) Near-planar (dihedral = 2.1°) Moderately planar (dihedral = 3.4°)
Bioactivity relevance CDK2 inhibition Anticancer Kinase modulation

Impact of substituents :

  • The methyl group at N1 enhances metabolic stability compared to unsubstituted analogs.
  • The carboxylic acid at C3 enables hydrogen bonding with target proteins (e.g., CDK2’s Leu83).

Properties

IUPAC Name

1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYVWMFVLBCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .

Biological Activity

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₆N₄O₃
  • Molecular Weight : 166.14 g/mol
  • CAS Number : 5399-94-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine derivatives. For instance, one study reported that related compounds exhibited significant growth inhibition in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC₅₀ values for these compounds ranged from 0.87 to 12.91 μM , indicating a stronger efficacy compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had IC₅₀ values of 17.02 μM and 11.73 μM respectively .

CompoundCell LineIC₅₀ (μM)Comparison with 5-FU
AMCF-70.87Better
BMDA-MB-2311.75Better
5-FUMCF-7 & MDA-MB-23117.02Reference

Moreover, another derivative demonstrated an IC₅₀ of 290 nM against CDK6, which is comparable to Abemaciclib, a known CDK inhibitor . This suggests that the compound may play a role in cell cycle regulation and apoptosis induction.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that certain derivatives significantly inhibited COX-2 activity, with IC₅₀ values reported at 0.04 ± 0.09 μmol , similar to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . This highlights its potential utility in treating inflammatory conditions.

The biological activity of 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine derivatives may be attributed to their ability to interact with various molecular targets involved in cell proliferation and inflammation pathways. The inhibition of cyclin-dependent kinases (CDKs) is one proposed mechanism for its anticancer effects, while COX inhibition accounts for its anti-inflammatory properties.

Case Studies

  • Study on Breast Cancer Cells : A recent study assessed the effects of several pyrazolo[4,3-d]pyrimidine derivatives on breast cancer cells (MCF-7). The results indicated that these compounds not only inhibited cell growth but also increased levels of apoptosis markers such as caspase 9 .
  • Inhibition of COX Enzymes : Another study focused on the anti-inflammatory effects of these compounds through COX enzyme inhibition assays, demonstrating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like pyrazole derivatives and pyrimidine carbonyl intermediates. A typical procedure involves refluxing with phosphoryl chloride (POCl₃) to activate carbonyl groups, followed by neutralization with saturated sodium bicarbonate and purification via column chromatography (ethyl acetate/hexane gradients) . Key intermediates (e.g., pyrazolo-pyrimidine carboxylates) should be characterized using 1H^1H-NMR and LCMS to confirm regioselectivity and purity .

Q. How can the solubility and stability of this compound be evaluated under physiological conditions?

  • Methodology : Perform pH-dependent solubility studies in buffered solutions (pH 1.2–7.4) using HPLC quantification. Stability assays in simulated gastric fluid (pepsin/HCl) and plasma (37°C, 24 hrs) should include LCMS to detect degradation products. For example, carboxylic acid derivatives often show improved solubility at neutral pH due to ionization .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • 1H^1H- and 13C^{13}C-NMR to confirm the pyrazolo-pyrimidine core and substituent positions (e.g., methyl group at N1, carboxylic acid at C3).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) stretches.
    Example data from analogous compounds: 1H^1H-NMR δ 2.56 (s, 3H, CH₃), 8.69 (d, 1H, pyrimidine-H) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase ATP-binding sites?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target kinases (e.g., PDB: 1ATP). Focus on hydrogen-bonding interactions between the pyrimidine-7-oxo group and kinase hinge regions. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability. Pyrazolo-pyrimidine scaffolds are known to mimic purine binding, as seen in kinase inhibitors .

Q. What strategies resolve low yields in the final cyclization step of the synthesis?

  • Methodology :

  • Optimize reaction time and temperature: Prolonged reflux (6–8 hrs) in POCl₃ may improve cyclization efficiency .
  • Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) to accelerate ring closure.
  • Use microwave-assisted synthesis to reduce side reactions .
  • Monitor reaction progress via TLC (silica gel, UV detection).

Q. How to address contradictions in biological activity data across cell-based assays?

  • Methodology :

  • Validate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Control for off-target effects using siRNA knockdown or isoform-specific inhibitors.
  • Cross-validate with orthogonal methods (e.g., thermal shift assays for target engagement) .
  • Analyze metabolic stability differences (e.g., CYP450 interactions) using liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.